1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-32-1
VCID: VC2865019
InChI: InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H
SMILES: C1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
Molecular Formula: C8H16Cl2N2O2
Molecular Weight: 243.13 g/mol

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

CAS No.: 1423024-32-1

Cat. No.: VC2865019

Molecular Formula: C8H16Cl2N2O2

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride - 1423024-32-1

Specification

CAS No. 1423024-32-1
Molecular Formula C8H16Cl2N2O2
Molecular Weight 243.13 g/mol
IUPAC Name 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H
Standard InChI Key YHTQXQYGADMLOJ-UHFFFAOYSA-N
SMILES C1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
Canonical SMILES C1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl

Introduction

Chemical Structure and Properties

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride is a bicyclic compound containing two nitrogen atoms within its structure. It is the dihydrochloride salt of the parent compound 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid.

Basic Identifiers

The compound is identified by multiple CAS registry numbers, reflecting various forms or synthetic routes:

ParameterValue
CAS Numbers1423024-32-1, 1384612-64-9, 1436321-24-2
Molecular FormulaC₈H₁₆Cl₂N₂O₂
Molecular Weight243.13 g/mol
IUPAC Name1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

The parent compound (without HCl) has a different molecular formula (C₈H₁₄N₂O₂) compared to the basic 1,5-Diazabicyclo[3.2.2]nonane structure (C₇H₁₄N₂) .

Physical and Chemical Properties

The compound possesses the following physicochemical characteristics:

PropertyValue
LogP-3.1
Heavy Atoms Count14
Rotatable Bond Count1
Number of Rings2
Carbon Bond Saturation (Fsp3)0.875
Polar Surface Area44 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate a hydrophilic compound with limited lipophilicity (negative LogP value), suggesting good water solubility but potentially limited passive membrane permeability .

Structural Representation and Identifiers

The structural representation of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride can be described using various chemical notations:

Chemical Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H
Standard InChIKeyYHTQXQYGADMLOJ-UHFFFAOYSA-N
SMILESC1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
Canonical SMILESC1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
PubChem Compound ID71757527

These identifiers provide standardized ways to recognize and search for the compound in various chemical databases and literature.

Synthesis and Preparation

The synthesis of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride typically involves a multi-step process:

  • Initial preparation of the parent compound 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid

  • Subsequent conversion to the dihydrochloride salt form

The end products of these synthetic reactions are commonly isolated through conventional purification techniques, including extraction, crystallization, distillation, and various chromatographic methods .

The dihydrochloride salt formation is particularly important for improving stability, solubility, and potentially bioavailability compared to the free base form. This is a common strategy in pharmaceutical development to enhance drug-like properties.

Applications in Medicinal Chemistry

Role as a Building Block

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its bicyclic structure with two nitrogen atoms provides a valuable scaffold for creating compounds with specific spatial arrangements and potential interactions with biological targets.

Biological Activity

SupplierLead TimeShips FromPurityPack SizesPrice Range (USD)
Enamine Ltd5 daysUkraine90%1-20 mg$74-111
UORSY5 daysUkraine90%1-20 mg$74-111

The compound is available in various catalog numbers from different suppliers, including AGN-PC-0WO9OJ, AV50172, BB4LS-EN300-120559, and many others .

Pack SizeApproximate Price (USD)
1 mg74
2 mg76
5 mg82
10 mg92
20 mg111

Bulk and custom quantities may be available upon request from suppliers .

Research Implications and Future Directions

Medicinal Chemistry Applications

The structural features of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride make it a promising scaffold for medicinal chemistry research. The combination of the bicyclic structure with the carboxylic acid functionality provides multiple points for derivatization and structure-activity relationship studies .

Cytotoxicity Considerations

Research has indicated that some compounds containing cyclohexyldiamine and diazabicyclo[3.2.2]nonane moieties may exhibit cytotoxic properties. This suggests potential applications in anticancer research, though specific studies on 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride in this context appear limited .

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